

OSI-027: A Comprehensive Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-027 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] As a critical node in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, mTOR represents a key therapeutic target.[1][2][4] This technical guide provides an in-depth analysis of the selectivity profile of **OSI-027** against a broad range of kinases, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

OSI-027 demonstrates potent inhibition of both mTORC1 and mTORC2, with a high degree of selectivity against other related kinases, particularly within the PI3K family.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of **OSI-027** against key kinases.



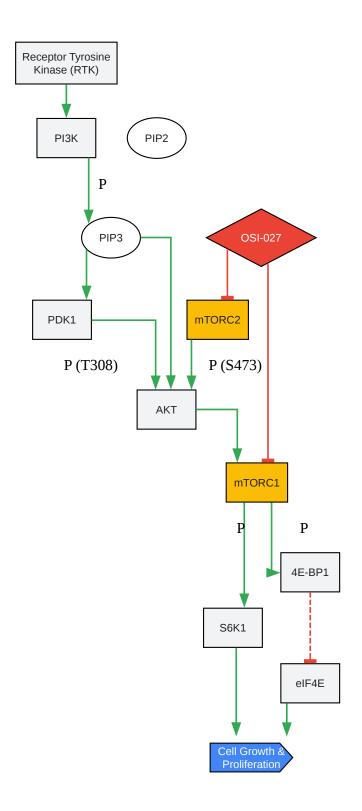
Kinase Target	IC50 (nM)	Assay Type	Source
mTORC1	22	Biochemical	[2][3]
mTORC2	65	Biochemical	[2][3]
mTOR (from HeLa cell lysate)	4	Biochemical	[1][5]
ΡΙ3Κα	>100-fold less potent than mTOR	Biochemical	[1][2]
РІЗКβ	>100-fold less potent than mTOR	Biochemical	[1][2]
РІЗКү	>100-fold less potent than mTOR	Biochemical	[2][3]
DNA-PK	>100-fold less potent than mTOR	Biochemical	[1][2]

Furthermore, to assess its broader kinome selectivity, **OSI-027** was screened against a panel of 101 kinases at a concentration of 1 μ M, where it did not inhibit any kinase by more than 50%.[1][6] An additional screen against 37 kinases at a concentration of 100 μ M ATP also showed no significant inhibition.[1][6]

Signaling Pathway Context

OSI-027 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the points of inhibition by **OSI-027**.





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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **OSI-027** on mTORC1 and mTORC2.

Experimental Protocols

The determination of **OSI-027**'s kinase selectivity involved several key experimental procedures. Below are detailed methodologies for the biochemical assays used to ascertain its potency and selectivity.

mTOR Kinase Activity Assay (Immunoprecipitation-based)

This assay measures the inhibition of mTOR kinase activity using native mTOR complexes immunoprecipitated from cell lysates.

- 1. Cell Lysate Preparation:
- HeLa cells are cultured and harvested.
- Cells are lysed in a buffer containing 50 mM HEPES (pH 7.5) and 150 mM NaCl.[3]
- The lysate is cleared by centrifugation at 13,000 x g for 10 minutes to remove cellular debris.
- 2. Immunoprecipitation of mTOR Complexes:
- Protein G-coated 384-well plates are incubated with an anti-mTOR antibody (0.25 μg per well) in buffer for 1 hour at 4°C.[3]
- 40 μg of the cleared HeLa cell lysate is added to each well and incubated overnight at 4°C to allow the antibody to capture mTOR complexes.[3]
- To assess mTORC1 and mTORC2 activity specifically, immunoprecipitation can be performed with anti-Raptor or anti-Rictor antibodies, respectively.[1]
- Plates are washed three times with lysis buffer and twice with an immunoprecipitation wash buffer.[3]
- 3. Kinase Reaction and Inhibition:
- OSI-027, dissolved in DMSO, is added to the wells at various concentrations. Control wells receive DMSO only.[3]



- The kinase reaction is initiated by adding a reaction mixture containing 150 ng of His-tagged 4E-BP1 as a substrate and 100 μ M ATP in a kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 4 mM MnCl2, 10 mM β -mercaptoethanol, and 200 μ M vanadate).[3]
- The reaction is incubated for 30 minutes at room temperature.[3]
- 4. Detection of Substrate Phosphorylation:
- The reaction is stopped, and the mixture is transferred to a Ni-chelate coated plate to capture the His-tagged 4E-BP1 substrate.[3]
- Phosphorylation of 4E-BP1 is detected using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).[3]
- A secondary HRP-conjugated antibody is then added, followed by a chemiluminescent substrate to generate a signal proportional to the kinase activity.[3]
- The IC50 values are calculated from the dose-response curves.

The following diagram illustrates the workflow for the immunoprecipitation-based mTOR kinase assay.



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Caption: Workflow for the immunoprecipitation-based mTOR kinase activity and inhibition assay.

Broad Kinase Panel Screening

To determine the broader selectivity of **OSI-027**, high-throughput kinase profiling assays were employed.

Caliper Kinase Profiling Assays: OSI-027 was tested at a concentration of 1 μM against a
panel of 101 kinases.[1][6] These assays typically utilize a microfluidic mobility-shift format to
separate phosphorylated and non-phosphorylated substrates.



 Invitrogen Kinase Profiling: Further selectivity was assessed against a panel of 37 kinases at an ATP concentration of 100 μM.[1][6]

Conclusion

The data presented in this technical guide unequivocally demonstrate that **OSI-027** is a potent and highly selective dual inhibitor of mTORC1 and mTORC2. Its selectivity profile, characterized by potent inhibition of its primary targets and minimal off-target activity against a wide array of other kinases, underscores its potential as a precisely targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in further preclinical and clinical research.

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